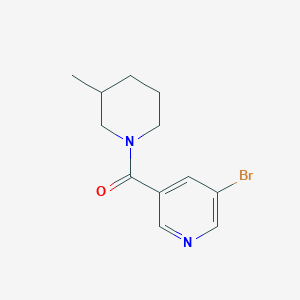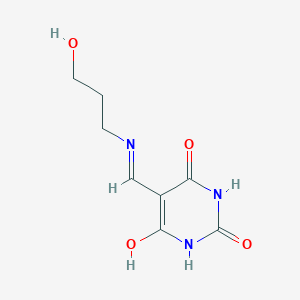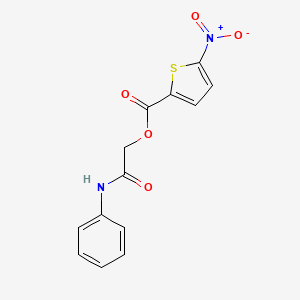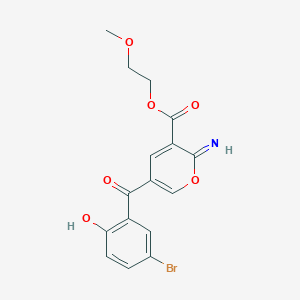
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as DCPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.3 g/mol. DCPP is widely used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to inhibit the growth of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have antibacterial activity against a number of gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is also soluble in a wide range of organic solvents, making it easy to work with in the lab. However, there are also some limitations to the use of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments. It is a highly reactive compound that can be toxic if not handled properly. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. Researchers are also interested in exploring the potential antiviral and antibacterial properties of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, and its potential use in the treatment of infectious diseases. Additionally, there is interest in studying the mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in more detail, in order to better understand its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to have an inhibitory effect on the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs. While there are some limitations to the use of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to have an inhibitory effect on the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-4-3-5-14(2)18(13)21-8-10-22(11-9-21)25(23,24)17-7-6-15(19)12-16(17)20/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVWWACQCCLART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)


![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)
![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)


![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)